molecular formula C31H33N5O3 B10849150 H-Dmt-Tic-NH-CH2-ImidPh

H-Dmt-Tic-NH-CH2-ImidPh

Cat. No.: B10849150
M. Wt: 523.6 g/mol
InChI Key: LKMAEHUMCHTBER-XCZPVHLTSA-N
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Description

H-Dmt-Tic-NH-CH2-ImidPh is a synthetic compound known for its selective delta-opioid receptor agonist properties. It is derived from the Dmt-Tic pharmacophore and has shown significant pharmacological activities, including anxiolytic and antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-CH2-ImidPh involves multiple steps, starting with the preparation of the Dmt-Tic core. The imidazole ring is then introduced through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-CH2-ImidPh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified pharmacological profiles. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

H-Dmt-Tic-NH-CH2-ImidPh has a wide range of scientific research applications, including:

Mechanism of Action

H-Dmt-Tic-NH-CH2-ImidPh exerts its effects primarily through selective activation of delta-opioid receptors. This activation leads to the modulation of various signaling pathways involved in emotional and pain responses. The compound’s high affinity for delta-opioid receptors makes it a potent agonist, capable of eliciting significant pharmacological effects at low concentrations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other delta-opioid receptor agonists such as:

  • H-Dmt-Tic-NH-CH2-Bid
  • H-Dmt-Tic-NH-CH2-Ph
  • H-Dmt-Tic-NH-CH2-Ind

Uniqueness

H-Dmt-Tic-NH-CH2-ImidPh stands out due to its unique imidazole ring, which contributes to its high selectivity and potency as a delta-opioid receptor agonist. This structural feature differentiates it from other similar compounds and enhances its pharmacological profile .

Properties

Molecular Formula

C31H33N5O3

Molecular Weight

523.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H33N5O3/c1-19-12-24(37)13-20(2)25(19)15-26(32)31(39)36-18-23-11-7-6-10-22(23)14-28(36)30(38)34-17-29-33-16-27(35-29)21-8-4-3-5-9-21/h3-13,16,26,28,37H,14-15,17-18,32H2,1-2H3,(H,33,35)(H,34,38)/t26-,28-/m0/s1

InChI Key

LKMAEHUMCHTBER-XCZPVHLTSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=C(N4)C5=CC=CC=C5)N)C)O

Origin of Product

United States

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